alpha-Ochratoxin
Description
alpha-Ochratoxin A and its Metabolism: This compound is a mycotoxin produced by certain Penicillium and Aspergillus species of fungi, which has been discovered in foods, feeds, animal tissues, and human blood in Europe and North America. This compound is known to be a potent carcinogen in rodents and has adverse effects on animals. It is absorbed throughout the gastrointestinal tract and actively in the kidney, with a long half-life due to its binding to the albumin fraction in blood and recycling in the bile and kidney. This compound A is hydrolyzed to its nontoxic alpha form (O alpha) by microorganisms in the rumen, cecum, and large intestine, and is primarily excreted in the urine as O alpha and to a lesser degree as this compound (Marquardt & Frohlich, 1992).
Effects of this compound A Metabolites: Studies have shown that this compound A metabolites like (4R)-4-hydroxyochratoxin A [4R)-OTA] inhibit protein synthesis and cell growth similarly to OTA, but ochratoxin alpha (OT alpha) does not affect either protein synthesis or cell growth (Creppy et al., 1983). Additionally, the metabolism of this compound in rats and in a culture of this compound-producing Aspergillus ochraceus indicates that 4-R-OH this compound and O alpha are consistently produced and are the dominant biotransformed metabolites (Xiao et al., 1996).
Comparative Studies and Pharmacokinetics: Comparative studies of this compound analogues reveal that all the analogues had inhibitory effects on yeast tRNA amino acylation reaction and on growth and protein synthesis of hepatoma culture cells, although to a lesser degree than OTA. OTB and OT alpha were found to be ineffective in these studies (Creppy et al., 1983). Pharmacokinetics studies in rats show that this compound has a long half-life and is slowly cleared from the body, while its metabolites are cleared at a much faster rate (Li et al., 1997).
Immunological Effects: The immunosuppressive properties of this compound A metabolites were also studied, showing that (4R)-4-hydroxyochratoxin A is an effective immunosuppressor, whereas this compound alpha is ineffective (Creppy et al., 1983).
Detoxification and Dietary Influence: The rate of hydrolysis of this compound in the rumen of sheep and the corresponding formation of alpha ochratoxin varies depending on the diet, with hay-fed animals showing a significantly faster rate of hydrolysis compared to grain-fed animals (Xiao et al., 1991).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFWJKYWJMZKSM-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017595 | |
| Record name | Ochratoxin alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19165-63-0 | |
| Record name | Ochratoxin α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19165-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ochratoxin alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ochratoxin alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-OCHRATOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB6BD1257Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization of Alpha Ochratoxin Within the Ochratoxin Family
The ochratoxin family is a group of structurally similar mycotoxins, with Ochratoxin A being the most prevalent and toxic member. cfs.gov.hkcfs.gov.hk Other notable members include Ochratoxin B (a non-chlorinated form of OTA) and Ochratoxin C (an ethyl ester of OTA). researchgate.net
Alpha-Ochratoxin is not a primary mycotoxin produced by fungi but rather a metabolite formed through the hydrolysis of OTA. mdpi.comontosight.ai This process involves the cleavage of the amide bond that links the phenylalanine moiety to the dihydro-isocoumarin core of OTA. researchgate.netebi.ac.uk This structural change results in the formation of OTα and L-β-phenylalanine. researchgate.net The key difference between OTA and OTα lies in the absence of the phenylalanine group in the latter, which significantly reduces its toxicity.
The conversion of OTA to OTα is a critical detoxification pathway. mdpi.com It can occur through the action of enzymes, such as carboxypeptidase A and chymotrypsin, found in the digestive tracts of animals, as well as by various microorganisms present in the gut and the environment. ontosight.airesearchgate.net Ruminant animals, for instance, are generally more resistant to OTA's toxic effects due to the efficient hydrolysis of OTA to OTα by their ruminal microbiota. cfs.gov.hkeuropa.eu
Academic Significance of Alpha Ochratoxin Studies
The study of alpha-Ochratoxin holds considerable academic importance, primarily due to its role as a biomarker of OTA exposure. The presence of OTα in biological samples, such as urine and plasma, provides evidence of the ingestion and subsequent metabolism of OTA. mdpi.comnih.gov Several studies have focused on developing and validating analytical methods, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of both OTA and OTα in various biological matrices. mdpi.comnih.gov
Research has demonstrated that while OTA has a long half-life in the blood due to its strong binding to serum proteins, its metabolites, including OTα, are cleared more rapidly. uu.nl The analysis of both OTA and its less toxic metabolite, OTα, in biological samples can offer a more comprehensive picture of OTA exposure and the individual's capacity to detoxify the parent compound. nih.gov For example, inter-individual differences in the levels of OTA and OTα in plasma and urine can reflect variations in dietary exposure and the efficiency of the detoxification process. nih.gov The detection of OTα in human urine, sometimes at higher concentrations than OTA itself, underscores its significance as a reliable indicator of OTA intake. uu.nl
Current Research Perspectives on Alpha Ochratoxin S Biological Role
Polyketide Synthase-Mediated Formation of Dihydroisocoumarin Precursors
The backbone of the ochratoxin molecule, the dihydroisocoumarin ring, is synthesized through the polyketide pathway. mdpi.comnih.gov This process is initiated by a key enzyme, a polyketide synthase (PKS). researchgate.netmdpi.com PKS enzymes are large, multifunctional proteins that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. mdpi.com
In the biosynthesis of ochratoxins, a PKS is responsible for creating a pentaketide (B10854585) intermediate. mdpi.com This pentaketide is believed to be formed from one molecule of acetate (B1210297) and four molecules of malonate. nih.gov The resulting polyketide chain then undergoes cyclization and aromatization to form the characteristic dihydroisocoumarin structure. researchgate.net
Initially, it was proposed that mellein, a structurally similar secondary metabolite, could be a direct precursor in the ochratoxin pathway. mdpi.comnih.gov However, feeding experiments using labeled precursors did not support a direct intermediary role for mellein. mdpi.comcapes.gov.br Instead, research now points to 7-carboxymellein, also known as ochratoxin β (OTβ), as a more likely intermediate in the pathway. mdpi.comnih.gov The formation of this dihydroisocoumarin moiety is a critical step, laying the foundation for subsequent modifications that lead to the various ochratoxin analogues. mdpi.com
Proposed Chlorination Steps Leading to this compound Core Structure
A key structural feature of ochratoxin A is the chlorine atom attached to the dihydroisocoumarin ring. mdpi.com The introduction of this chlorine atom is a crucial step in the biosynthesis and is catalyzed by a halogenase enzyme, specifically a chloroperoxidase. mdpi.commdpi.com The timing of this chlorination event in relation to other biosynthetic steps has been a subject of investigation.
One proposed pathway suggests that the chlorination occurs after the formation of the dihydroisocoumarin precursor, ochratoxin β (OTβ). In this model, OTβ is chlorinated to form ochratoxin α (OTα). mdpi.comnih.gov This hypothesis is supported by experiments where the addition of chlorinated OTα to cultures of Aspergillus ochraceus resulted in its efficient conversion to OTA. researchgate.netcapes.gov.br
Another proposed pathway suggests that chlorination is the final step in the formation of OTA, occurring after the ligation of L-β-phenylalanine to the unchlorinated ochratoxin B (OTB). nih.gov Inactivation of a nonribosomal peptide synthetase (NRPS) gene in Aspergillus carbonarius led to the accumulation of OTβ and the absence of both OTA and OTα, suggesting that the addition of phenylalanine precedes chlorination in this species. asm.orgnih.gov This indicates that OTα may be a hydrolysis product of OTA rather than a direct precursor in all cases. asm.orgnih.gov
Therefore, two main hypotheses for the chlorination step exist:
Pathway 1: Ochratoxin β → Ochratoxin α → Ochratoxin A nih.gov
Pathway 2: Ochratoxin β → Ochratoxin B → Ochratoxin A nih.gov
Further research has provided evidence for the second pathway, where OTB is the direct precursor to OTA, and the chlorination is the final step in the biosynthesis. nih.gov
Enzymatic Catalysis and Genetic Regulation in Primary this compound Synthesis
The synthesis of the ochratoxin core structure is a highly regulated process involving a suite of specific enzymes encoded by a gene cluster. nih.gov Key enzymes in this pathway include polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), halogenases, and various oxidases. researchgate.netmdpi.commdpi.com
Enzymatic Catalysis:
Polyketide Synthase (PKS): As discussed, PKS is responsible for the initial synthesis of the polyketide backbone of the dihydroisocoumarin ring. nih.gov The gene encoding this PKS, often designated as AcOTApks in Aspergillus carbonarius, is essential for ochratoxin production. nih.gov
Cytochrome P450 Monooxygenase: An enzyme, identified as OtaC, is proposed to oxidize 7-methylmellein to form ochratoxin β (OTβ). nih.gov
Halogenase: A chloroperoxidase, encoded by a halogenase gene (e.g., otaD), is responsible for the addition of the chlorine atom to the ochratoxin core. mdpi.comnih.gov The timing of this enzymatic step remains a point of discussion, as it could potentially act on either OTβ or OTB. nih.govnih.gov
Genetic Regulation: The genes responsible for ochratoxin biosynthesis are typically found clustered together in the fungal genome. nih.govnih.gov The expression of these genes is tightly controlled by specific regulatory proteins, often transcription factors. nih.gov For instance, in Aspergillus ochraceus, two regulators, OtaR1 and OtaR2, have been identified as controlling OTA biosynthesis. mdpi.com The expression of the biosynthetic genes is often coordinated, with their transcription levels increasing just before the peak of ochratoxin production. nih.gov The regulation of these gene clusters is complex and can be influenced by various environmental factors. researchgate.net
Fungal Species Implicated in Potential this compound Precursor Generation
A number of fungal species, primarily within the genera Aspergillus and Penicillium, are known producers of ochratoxins and, by extension, the precursors to OTα. researchgate.netresearchgate.net The specific species involved in contamination can vary depending on the commodity and geographical region. nih.gov
Key Fungal Species:
Aspergillus ochraceus : This was one of the first species from which ochratoxin A was isolated and is a known producer of ochratoxin precursors. asm.orgnih.gov Studies on A. ochraceus have been instrumental in elucidating the biosynthetic pathway. researchgate.netcapes.gov.br
Aspergillus carbonarius : This species is a major contributor to ochratoxin A contamination in grapes, wine, and dried fruits. nih.govresearchgate.net Research on A. carbonarius has provided significant insights into the genetics of ochratoxin biosynthesis. nih.govnih.gov
Aspergillus niger : While not all strains are toxigenic, some A. niger strains are capable of producing ochratoxins. researchgate.net
Aspergillus westerdijkiae : This species is a potent ochratoxin producer and is often found in tropical regions. nih.govresearchgate.net
Penicillium verrucosum : This species is a common contaminant of cereals in temperate climates and is a significant producer of ochratoxin A. nih.govresearchgate.net
Penicillium nordicum : This species is often associated with the contamination of cured meats and cheese. asm.orgresearchgate.net
Penicillium chrysogenum and Penicillium polonicum : These species have been identified as OTA contributors in some specific commodities like liquorice. plos.org
Hydrolytic Cleavage of Ochratoxin A to this compound
The principal mechanism for the biotransformation of Ochratoxin A is through hydrolytic cleavage. fiu.edu This process breaks down the OTA molecule into two separate components: OTα and L-β-phenylalanine. nih.govresearchgate.net This enzymatic degradation is considered the most significant pathway for OTA detoxification. frontiersin.org The cleavage specifically targets the amide bond that links the phenylalanine amino acid to the isocoumarin (B1212949) moiety of OTA. nih.govmdpi.com
The hydrolysis of Ochratoxin A involves the enzymatic cleavage of the amide bond connecting the L-β-phenylalanine residue to the 7-carboxy group of the dihydroisocoumarin structure. nih.govmdpi.com This reaction is catalyzed by various hydrolytic enzymes, particularly those with proteolytic or amidohydrolase activity. mdpi.comnih.gov The process introduces a water molecule across the amide linkage, resulting in the formation of OTα and free L-β-phenylalanine. mdpi.com The similarity of OTA's amide bond to a peptide bond makes it a susceptible target for proteases. mdpi.comsemanticscholar.org For instance, with serine proteases like trypsin, a catalytic serine residue attacks the carbonyl of the amide group in OTA. This leads to the formation of an intermediate, followed by the breaking of the peptide bond and the release of the final products. mdpi.com
A variety of proteolytic enzymes have been identified as capable of hydrolyzing OTA to OTα. These enzymes are found in microorganisms, plants, and animals. mdpi.com
Carboxypeptidases : Carboxypeptidase A (CPA) was one of the first enzymes demonstrated to be effective in degrading OTA. nih.gov Its preference for cleaving peptide bonds at the C-terminal end, especially those involving aromatic amino acids like phenylalanine, makes it particularly suited for this reaction. nih.gov Carboxypeptidase Y (CPY) from Saccharomyces cerevisiae also breaks down OTA to OTα, although with lower efficiency in its native form. researchgate.netfrontiersin.org
Other Proteases : Enzymes such as protease A and pancreatin (B1164899) have also shown the ability to degrade OTA. frontiersin.orgnih.gov Even certain lipases, which can exhibit some proteolytic activity, have been reported to have OTA-degrading capabilities. nih.gov
Bacterial and Fungal Enzymes : Specific enzymes from various microorganisms, such as Aspergillus niger and Brevundimonas naejangsanensis, have been identified as potent OTA degraders. frontiersin.orgmdpi.com An amidohydrolase, ADH3, from Stenotrophomonas acidaminiphila, has been reported as a highly efficient enzyme, capable of completely converting OTA to OTα in a very short time. semanticscholar.orgasm.org
The following table summarizes the activity of some enzymes in degrading OTA.
| Enzyme | Source | Degradation Efficiency | Conditions | Reference |
|---|---|---|---|---|
| Ancex (crude enzyme) | Aspergillus niger MUM 03.58 | 99.8% of 1 µg/mL OTA | 25 h, pH 7.5, 37°C | frontiersin.org |
| Protease A | Commercial | 87.3% of OTA | 25 h, pH 7.5, 37°C | frontiersin.org |
| Pancreatin | Commercial | 43.4% of OTA | 25 h, pH 7.5, 37°C | frontiersin.org |
| Carboxypeptidase Y (CPY) | Saccharomyces cerevisiae | 52% of OTA | 5 days | frontiersin.org |
| ADH3 (recombinant) | Stenotrophomonas acidaminiphila | Complete degradation of 50 µg/L OTA | 90 seconds (1.2 µg/mL enzyme) | asm.org |
The microbial flora within the gastrointestinal (GI) tract of animals plays a crucial role in the hydrolysis of OTA. mdpi.comnih.gov This is particularly evident in ruminants, where the extensive microbial population in the rumen is highly effective at degrading OTA to OTα and phenylalanine. nih.govmdpi.com This microbial detoxification is a primary reason for the higher resistance of ruminants to OTA toxicity compared to monogastric animals. mdpi.com The protozoa in the rumen are considered the main contributors to this degradation. nih.gov In non-ruminant species, including rodents and humans, the gut microflora also contributes to the hydrolysis of OTA, albeit to a lesser extent. nih.govmdpi.com Bacteria such as Lactobacillus and Bifidobacterium species have demonstrated the ability to degrade OTA. nih.gov
Extensive evidence from both laboratory (in vitro) and living organism (in vivo) studies confirms the conversion of OTA to OTα.
In Vitro Studies : Numerous experiments have demonstrated the degradation of OTA when incubated with various biological materials. This includes incubation with pure enzymes like carboxypeptidase A, crude enzyme extracts from fungi such as Aspergillus niger, and microbial cultures from the GI tracts of animals. frontiersin.orgnih.gov For example, studies using buffered forestomach and abomasal contents from cows have shown clear kinetic profiles of OTA conversion to OTα. frontiersin.org HPLC and LC-MS/MS analyses are routinely used to confirm the disappearance of OTA and the appearance of the OTα peak. fiu.edumdpi.com
In Vivo Studies : Animal studies have provided definitive proof of this metabolic pathway. In sheep, for instance, over 90% of an ingested OTA dose is excreted as OTα in the urine. researchgate.net Similarly, in rats, a significant portion (approximately 25%) of ingested OTA is excreted as OTα. mdpi.com The detection of OTα in the urine, feces, and various tissues of animals exposed to OTA serves as direct evidence of this biotransformation occurring within the body. mdpi.comresearchgate.net
Comparative Biotransformation Rates Across Biological Systems
The rate and extent of OTA hydrolysis to OTα vary significantly among different species and biological systems. Ruminants exhibit the most efficient biotransformation due to their complex and active rumen microbiota. mdpi.com In sheep, the half-life for OTA disappearance in the rumen can be as short as 0.6 to 3.8 hours. mdpi.com
The following table provides a comparative overview of OTA biotransformation.
| Biological System | Primary Site of Hydrolysis | Efficiency of Conversion to OTα | Key Factors | Reference |
|---|---|---|---|---|
| Ruminants (e.g., Sheep, Cows) | Rumen | Very High (>90%) | Extensive microbial flora, particularly protozoa. | nih.govmdpi.comresearchgate.net |
| Rodents (e.g., Rats) | Gastrointestinal Tract | Moderate (~25% excreted as OTα) | Intestinal microflora, enzymatic hydrolysis. | mdpi.com |
| Poultry | Gastrointestinal Tract | Low | Limited microbial hydrolysis. | researchgate.net |
| Pigs | Gastrointestinal Tract | Low | Limited microbial hydrolysis, high binding to serum albumin. | nih.gov |
| Humans | Gastrointestinal Tract | Low to Moderate | Intestinal microflora, slow clearance rate. | nih.govelsevier.es |
This compound as a Primary Detoxification Product of Ochratoxin A
The conversion of OTA to OTα is widely recognized as a detoxification reaction because OTα is significantly less toxic than its parent compound. nih.govmdpi.com The toxicity of OTA is largely attributed to its complete molecular structure, including the phenylalanine moiety and the chlorine atom on the isocoumarin ring. nih.goveuropa.eu The hydrolytic cleavage of the amide bond separates the molecule into OTα and L-β-phenylalanine, both of which are considered virtually non-toxic or at least several hundred times less toxic than OTA. nih.govfrontiersin.org For example, OTα was found to be non-cytotoxic to human kidney epithelial cells even at high concentrations, whereas OTA is highly nephrotoxic at very low concentrations. asm.org Therefore, the hydrolysis to OTα represents the principal means of detoxification, effectively neutralizing the harmful potential of the mycotoxin in biological systems that can perform this biotransformation efficiently. mdpi.comresearchgate.net
Toxicological Profile and Biochemical Inactivity of Alpha Ochratoxin
Comparative Assessment of alpha-Ochratoxin Toxicity Versus Ochratoxin A
Ochratoxin A (OTA) is a mycotoxin known for its wide array of toxic effects, including nephrotoxicity, immunotoxicity, teratogenicity, and carcinogenicity. fermentek.comnih.govmdpi.com It is the most toxic member of the ochratoxin family, which also includes the less toxic Ochratoxin B and Ochratoxin C. cfs.gov.hknih.gov In contrast, this compound (OTα), a primary metabolite of Ochratoxin A, is consistently characterized as being relatively non-toxic or significantly less toxic. cfs.gov.hknih.govnih.gov OTα is formed through the enzymatic hydrolysis of the amide bond in OTA, a process that occurs in the intestines of various animal species, effectively cleaving the L-phenylalanine moiety from the isocoumarin (B1212949) core. nih.govnih.govnih.gov This structural alteration is the basis for its dramatically reduced toxicity. Studies have reported that OTα is at least 500 times less toxic than its parent compound, OTA. frontiersin.org
| Feature | Ochratoxin A (OTA) | This compound (OTα) |
| Description | Parent mycotoxin | Primary metabolite of OTA cfs.gov.hk |
| Formation | Produced by Aspergillus and Penicillium fungi nih.gov | Formed by hydrolysis of OTA's amide bond nih.govnih.gov |
| Relative Toxicity | Potent toxin, classified as a possible human carcinogen (Group 2B) cfs.gov.hkfrontiersin.org | Considered non-toxic or significantly less toxic cfs.gov.hknih.gov |
| Key Toxic Effects | Nephrotoxic, immunotoxic, genotoxic, carcinogenic fermentek.comnih.gov | Lacks the key toxic effects of OTA nih.govasm.org |
The most pronounced toxic effect of Ochratoxin A is its nephrotoxicity, which has been documented in numerous animal species and is linked to human conditions like Balkan Endemic Nephropathy. nih.govcfs.gov.hkcfs.gov.hk OTA exposure leads to chronic kidney disease, characterized by tubular atrophy and interstitial fibrosis. fermentek.comwikipedia.org The kidney is the primary target organ for OTA toxicity. frontiersin.org In stark contrast, this compound is considered non-nephrotoxic. The hydrolysis of OTA to OTα in ruminants is a key reason for their resistance to the nephrotoxic effects of the parent toxin. cfs.gov.hk The absence of the phenylalanine group in OTα prevents the molecular interactions responsible for the kidney damage observed with OTA.
Ochratoxin A is a potent immunosuppressant. nih.govresearchgate.net Its immunotoxic effects include the reduction in size of vital immune organs like the thymus and spleen, depression of antibody responses, and alterations in immune cell function. nih.govtandfonline.com Research comparing the effects of OTA and its metabolites on the immune system has demonstrated the inert nature of this compound. In a study on the immune response in mice, while OTA and its metabolite 4R-hydroxyochratoxin A caused significant immunosuppression, this compound was found to be ineffective and had no effect on the number of antibody-producing cells. asm.org This lack of immunotoxicity is a critical distinction from Ochratoxin A.
Table 4.1.2: Comparative Immunosuppressive Effects in Mice
| Compound | Effect on IgG Immune Response |
|---|---|
| Ochratoxin A (OTA) | Significant immunosuppression (92% reduction) |
| 4R-hydroxyochratoxin A (4R-OH-OTA) | Significant immunosuppression (93% reduction) |
| This compound (OTα) | Ineffective / No effect |
Source: Data adapted from a study on the immune response to SRBC in BALB/c mice. asm.org
The genotoxicity of Ochratoxin A is a subject of ongoing research, with evidence suggesting it can induce DNA damage both directly and indirectly, potentially through oxidative stress and the formation of DNA adducts. mdpi.comcfs.gov.hkresearchgate.net This genotoxic potential is linked to its carcinogenicity. researchgate.net In contrast, this compound is not considered genotoxic. A key mechanism of OTA's toxicity is the inhibition of protein synthesis, which can lead to secondary genotoxic effects. nih.goveuropa.eu As detailed in section 4.2.1, this compound does not inhibit protein synthesis, a finding that supports its non-genotoxic status. nih.govnih.gov
The detoxification of Ochratoxin A via hydrolysis to this compound results in the elimination of the primary toxic properties associated with the parent mycotoxin. While OTA is a known nephrotoxin, immunotoxin, and carcinogen with teratogenic properties, OTα does not exhibit these effects. fermentek.comnih.govasm.orgcfs.gov.hk The cleavage of the L-phenylalanine molecule is the critical step that renders the resulting isocoumarin derivative (OTα) biologically inactive in the key toxic pathways of OTA. nih.govnih.gov
Molecular Mechanisms Underlying Reduced Toxicity of this compound
A primary biochemical mechanism for Ochratoxin A's toxicity is the competitive inhibition of the enzyme phenylalanyl-tRNA synthetase. nih.govinchem.orgresearchgate.net This enzyme is crucial for protein synthesis, as it attaches the amino acid phenylalanine to its corresponding transfer RNA (tRNA). Structurally, OTA mimics the phenylalanyl-adenylate complex, allowing it to bind to the enzyme's active site and compete with phenylalanine. nih.govresearchgate.net This competition inhibits the normal process of protein synthesis, leading to widespread cellular dysfunction and contributing to its toxic effects, including immunosuppression. nih.govasm.orgnih.gov
The reduced toxicity of this compound is directly explained by its chemical structure. This compound is the dihydroisocoumarin moiety of OTA and crucially lacks the L-phenylalanine group. nih.govnih.gov Without this phenylalanine component, this compound cannot bind to the active site of phenylalanyl-tRNA synthetase and therefore does not compete with phenylalanine. nih.gov Studies have explicitly shown that while OTA is a potent inhibitor of this enzyme, this compound has no effect on its activity or on protein synthesis. nih.govnih.gov This fundamental difference at the molecular level is the principal reason for the biochemical inactivity and non-toxic nature of this compound compared to Ochratoxin A.
Implications for Cellular Protein Synthesis
A primary mechanism of Ochratoxin A's toxicity is the inhibition of protein synthesis. nih.govnih.gov OTA achieves this by competitively inhibiting phenylalanyl-tRNA synthetase, an enzyme crucial for incorporating the amino acid phenylalanine into proteins. nih.govnih.gov This competitive inhibition is attributed to the structural similarity between OTA and phenylalanine.
In stark contrast, this compound (OTα), which lacks the phenylalanine moiety, does not exhibit this inhibitory effect. inchem.orgnih.govnih.gov Studies have consistently demonstrated that OTα is ineffective at inhibiting protein synthesis in various models, including yeast and hepatoma cell cultures. For instance, research on the effects of OTA metabolites showed that while (4R)-4-hydroxyochratoxin A inhibited protein synthesis and cell growth in a manner similar to OTA, OTα had no effect on either process. nih.gov This fundamental structural difference explains the profound disparity in their impact on cellular protein synthesis.
Table 1: Comparative Effects of Ochratoxin A and this compound on Protein Synthesis
| Compound | Target Enzyme | Mechanism | Effect on Protein Synthesis | References |
| Ochratoxin A (OTA) | Phenylalanyl-tRNA synthetase | Competitive inhibition with phenylalanine | Significant Inhibition | nih.govnih.gov |
| This compound (OTα) | Phenylalanyl-tRNA synthetase | Lacks phenylalanine moiety, no competition | No significant effect | inchem.orgnih.govnih.gov |
Impact on Cellular Energy Production Pathways
The impact of this compound on these energy production pathways is markedly different. Due to its altered chemical structure, specifically the cleavage of the phenylalanine group, OTα does not appear to share OTA's ability to interfere with mitochondrial carrier proteins or the electron transport chain. mdpi.com While direct studies on OTα's effect on mitochondrial respiration are less common, its general characterization as a non-toxic metabolite implies a lack of significant interference with vital cellular processes like ATP synthesis. frontiersin.org The immunosuppressive effects of OTA, for example, are linked to its ability to suppress mitochondrial respiration, a toxicity not associated with OTα. mdpi.com
Interactions with DNA Adduct Formation and Oxidative Stress Induction
Ochratoxin A is considered genotoxic, with its carcinogenicity potentially linked to the formation of DNA adducts and the induction of oxidative stress. nih.govmdpi.com OTA exposure can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, resulting in oxidative damage to cellular components, including DNA. mdpi.comnih.gov This oxidative stress can deplete cellular antioxidants like glutathione (B108866) and lead to the formation of lesions such as 8-oxoguanine. nih.gov While there is some debate on the direct covalent binding of OTA to DNA, evidence suggests it can cause DNA strand breaks and contributes to oxidative DNA damage. nih.govmdpi.comtandfonline.com
In contrast, this compound is largely considered non-genotoxic. The mechanisms by which OTA is thought to generate DNA damage, including the generation of reactive intermediates or the induction of significant oxidative stress, are not attributed to OTα. tandfonline.com The hydrolysis of OTA to OTα is a detoxification pathway, effectively neutralizing the parent molecule's harmful potential. inchem.org The structural features of OTA responsible for its redox cycling and potential to form reactive species are altered in OTα, mitigating the risk of oxidative stress and subsequent DNA adduct formation. mdpi.comed.ac.uk
Table 2: Comparative Genotoxicity and Oxidative Stress Potential
| Compound | DNA Adduct Formation | Oxidative Stress Induction (ROS) | Status | References |
| Ochratoxin A (OTA) | Reported in various tissues | Induces significant ROS production | Genotoxic | nih.govmdpi.comnih.gov |
| This compound (OTα) | Not reported/considered insignificant | Does not induce significant ROS | Non-genotoxic | inchem.orgfrontiersin.org |
Influence on Apoptosis and Cell Cycle Regulation
Ochratoxin A is a known inducer of apoptosis (programmed cell death) and can cause cell cycle arrest in various cell lines. mdpi.comoup.comnih.gov OTA can trigger apoptosis through multiple pathways, including the activation of caspases, disruption of mitochondrial membrane potential, and upregulation of pro-apoptotic genes. oup.comresearchgate.netmdpi.com Furthermore, OTA has been shown to interfere with cell cycle progression, often causing arrest in the G1, S, or G2/M phases by altering the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). mdpi.commdpi.comoup.com
Consistent with its non-toxic profile, this compound does not demonstrate the same capacity to induce apoptosis or disrupt cell cycle regulation. The triggers for apoptosis initiated by OTA, such as severe mitochondrial dysfunction, extensive oxidative stress, and inhibition of protein synthesis, are absent in cells exposed to OTα. nih.govresearchgate.netresearchgate.net Therefore, the downstream consequences of these cellular insults, including the activation of apoptotic cascades and the halting of the cell cycle, are not observed with OTα. Studies on the immunosuppressive effects of OTA metabolites found that OTα did not affect the immune response in mice, an effect that for OTA is partly mediated by the induction of apoptosis in immune cells. oup.com
Toxicokinetics and Elimination Dynamics of Alpha Ochratoxin
Absorption and Distribution Characteristics of alpha-Ochratoxin
This compound, also known as Ochratoxin α (OTα), is the principal metabolite of Ochratoxin A (OTA) produced through the hydrolysis of the peptide bond of OTA. This biotransformation can occur in various species, including ruminants where it is effectively carried out by rumen microflora, rendering them more resistant to OTA's toxic effects. cfs.gov.hkmdpi.com In non-ruminant species, this conversion also takes place, albeit to a lesser extent. cfs.gov.hktandfonline.com
Following its formation, this compound is absorbed and distributed throughout the body. While specific studies focusing solely on the absorption and distribution of administered this compound are limited, its presence in plasma and various tissues following OTA administration indicates systemic distribution. mdpi.comnih.govresearchgate.net For instance, in lactating sows administered OTA, OTα was detected in plasma, feces, urine, and milk. mdpi.com Similarly, in dairy ewes, OTα was found in the blood following exposure to OTA-contaminated feed. nih.govresearchgate.net The distribution of OTα, much like its parent compound OTA, is influenced by its binding to plasma proteins, although the extent of this binding for OTα is not as extensively characterized as that for OTA. mdpi.comtandfonline.com
Systemic Elimination and Excretion Pathways of this compound
The systemic elimination of this compound primarily occurs through renal and fecal excretion. mdpi.com The contribution of each pathway can vary between species.
Renal Clearance Mechanisms and Urinary Excretion
Urinary excretion is a significant route for the elimination of this compound. After entering the bloodstream, OTα is transported to the kidneys for clearance. Studies in rats have shown that after administration of radiolabeled OTA, this compound was recovered in the urine. nih.gov In lactating sows, urinary excretion accounted for a portion of the total eliminated OTα. mdpi.com The detoxification product OTα is further metabolized into more polar conjugates, which are more efficiently cleared from circulation and readily excreted in the urine. researchgate.net
The exact mechanisms of renal clearance for this compound are not as well-defined as for OTA. For OTA, tubular secretion via organic anion transporters (OATs) is a primary mechanism of renal excretion, as glomerular filtration is limited due to high plasma protein binding. mdpi.commdpi.comnih.gov It is plausible that similar transporters are involved in the secretion of the more polar OTα and its conjugates into the tubular lumen for excretion.
Biliary Secretion and Fecal Elimination
Fecal elimination is another major pathway for the removal of this compound from the body. mdpi.com This route is closely linked to biliary secretion, where OTα and its metabolites are transported from the liver into the bile and subsequently excreted into the intestines. nih.gov In a study on lactating sows, fecal excretion was a notable route for OTα elimination. mdpi.com Similarly, in dairy ewes, ochratoxins, primarily this compound, were mainly excreted in the feces. nih.gov
The process often involves an enterohepatic circulation, where the compound is secreted into the bile, reabsorbed from the intestine, and returned to the liver. tandfonline.comnih.gov This recycling can prolong the presence of the toxin in the body. For OTA, this process has been observed in rodents and calves. tandfonline.comunibo.it Cholestyramine, a bile acid-binding resin, has been shown to increase the fecal excretion of OTA and its metabolite OTα in rats by interrupting this enterohepatic circulation. nih.govnih.gov
Role of Glucuronide Conjugation of this compound
Glucuronidation is a key phase II metabolic reaction that facilitates the excretion of various compounds by increasing their water solubility. In the context of ochratoxins, this compound can undergo glucuronidation. researchgate.netresearchgate.net Studies have identified OTα-glucuronide in in-vitro experiments using rat liver microsomes. researchgate.netnih.gov
The formation of OTα glucuronides has been confirmed in vivo. Analysis of urine and plasma samples from human volunteers revealed the presence of OTα conjugates, likely glucuronides and/or sulfates, as major products. researchgate.net In fact, these conjugates of OTα are often found in considerably higher concentrations in urine than the parent compound OTA, suggesting that this is a significant detoxification and elimination pathway. researchgate.net The enzymatic hydrolysis of urine samples is often necessary to quantify the total amount of OTα, as a substantial fraction is present in its conjugated form. researchgate.netnih.gov While OTA can also form glucuronides, their detection in vivo has been less consistent, with some studies failing to detect OTA-glucuronide in human plasma and urine. researchgate.netnih.gov
Comparative Pharmacokinetic Parameters of this compound and Ochratoxin A
The pharmacokinetic profiles of this compound and Ochratoxin A differ significantly, largely due to differences in their chemical structure and subsequent biological interactions.
Half-Life Comparisons
The half-life of a compound is a critical determinant of its potential for accumulation and chronic toxicity. Ochratoxin A is known for its remarkably long half-life in various species, which is attributed to its high affinity for plasma proteins, particularly albumin. mdpi.comtandfonline.com This strong binding limits its glomerular filtration and slows its elimination. mdpi.comnih.gov
In contrast, this compound is considered less toxic and is excreted more rapidly than OTA. researchgate.netresearchgate.net While specific half-life values for this compound are not as extensively documented as for OTA, the rapid appearance of OTα in excreta following OTA administration suggests a shorter biological half-life. mdpi.comnih.gov For instance, in lactating sows, peak excretion of OTα in urine and feces occurred at 54 and 60 hours, respectively, following a single oral dose of OTA. mdpi.com The half-life of OTA in these sows was determined to be approximately 78.47 hours. mdpi.com In a human subject, the half-life of OTA was estimated to be around 840 hours (35 days), which is significantly longer than that observed in many animal species. cfs.gov.hkcfs.gov.hkeuropa.eunih.gov
The shorter half-life of this compound is a key factor in its reduced toxicity compared to Ochratoxin A. Its more polar nature and its efficient conjugation and subsequent excretion contribute to its faster clearance from the body.
Table 1: Comparative Half-Life of Ochratoxin A in Various Species
| Species | Half-Life (hours) | Route of Administration |
| Human | ~840 | Intravenous |
| Monkey (Vervet) | 462 - 495 | Intravenous |
| Pig | 72 - 120 | Not Specified |
| Sow (Lactating) | ~78.47 | Oral |
| Rat | ~55 | Oral / Intravenous |
This table presents data for Ochratoxin A as specific half-life data for this compound is limited. The faster excretion of this compound suggests a shorter half-life compared to Ochratoxin A.
Total Body Clearance Rates
Total body clearance is a critical toxicokinetic parameter that measures the efficiency of an organism in eliminating a substance. For this compound (OTα), this rate is notably faster than that of its parent compound, ochratoxin A (OTA).
Research conducted on rats demonstrated that the total body clearance of OTα was 40 ml/hr/kg. nih.gov This clearance rate is substantially higher when compared to OTA, which has a clearance rate of 3.1 ml/hr/kg in the same species. nih.gov This difference highlights a more rapid elimination of the metabolite from the body. nih.gov Studies in lactating sows have also provided specific clearance values for OTα. The total plasma clearance for OTα was determined to be 0.44 ± 0.02 L·kg BW⁻¹·h⁻¹. mdpi.com The primary routes for this clearance in rats are through urine, where more than 48% of OTα is cleared, and metabolism, which accounts for 44% of its total clearance. nih.gov
Table 1: Total Body Clearance of Ochratoxin Analogs in Rats
| Compound | Total Body Clearance (ml/hr/kg) |
|---|---|
| Ochratoxin A (OA) | 3.1 |
| Lactone opened OA (OP-OA) | 3.6 |
| This compound (Oα) | 40 |
| Ochratoxin B (OB) | 43 |
| Hydroxylated OA (OA-OH) | 65 |
Data sourced from studies on rats. nih.gov
Species-Specific Variations in this compound Toxicokinetics
The toxicokinetics of this compound, from its formation to its elimination, exhibit marked differences among various animal species. These variations are largely tied to the metabolism of the parent compound, ochratoxin A.
Ruminants: Species like cows and sheep are generally more resistant to OTA toxicity because of the efficient hydrolysis of OTA to OTα by microorganisms in the rumen. cfs.gov.hk In dairy ewes, OTα is the main metabolite detected in the blood and is primarily excreted through feces. nih.gov
Pigs: In lactating sows, OTα reached its maximum plasma concentration (Cmax) at 12 hours after administration of OTA. mdpi.com The elimination half-life of OTα was calculated to be 33.61 ± 12.13 hours, with a mean residence time of 51.91 ± 11.98 hours. mdpi.com The volume of distribution was found to be 26.18 ± 13.36 L/kg BW. mdpi.com
Rats: Rats demonstrate a comparatively rapid elimination of OTα. The elimination half-life for OTα in rats is 9.6 ± 2.3 hours, which is significantly shorter than the 103 ± 16 hour half-life of OTA in the same species. nih.gov
Other Species: The absorption and subsequent metabolism of OTA into OTα vary across other species as well. For instance, the absorption rate of OTA is about 66% in pigs, 56% in rabbits, and 40% in chickens, which directly impacts the amount of OTα formed and circulated. nih.gov The significant differences in plasma protein binding of OTA across species also contribute to the varying rates of its metabolism to OTα and its subsequent elimination. tandfonline.com
These species-specific differences in the handling of this compound are crucial for understanding the varying susceptibility of different animals to the toxic effects of its parent compound.
Table 2: Toxicokinetic Parameters of this compound (OTα) in Different Species
| Species | Elimination Half-Life (hours) | Primary Excretion Route | Key Findings |
|---|---|---|---|
| Rat | 9.6 ± 2.3 nih.gov | Urine (>48%) nih.gov | Metabolism accounts for 44% of total clearance. nih.gov |
| Lactating Sow | 33.61 ± 12.13 mdpi.com | Feces and Urine mdpi.com | Total plasma clearance is 0.44 ± 0.02 L·kg BW⁻¹·h⁻¹. mdpi.com |
| Dairy Ewe | Not specified | Feces nih.gov | OTα is the main metabolite found in blood after OTA exposure. nih.gov |
Advanced Analytical Methodologies for Alpha Ochratoxin Biomonitoring
Co-detection and Quantification of alpha-Ochratoxin and Ochratoxin A
The simultaneous analysis of α-OTA and OTA is advantageous for a comprehensive exposure assessment. Advanced chromatographic techniques are the cornerstone of these methodologies, offering the requisite selectivity and sensitivity for complex biological samples.
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely utilized method for the analysis of OTA and its metabolites. nih.govtubitak.gov.tr This technique leverages the native fluorescence of these compounds, providing high sensitivity. For optimal detection, an excitation wavelength of around 330 nm and an emission wavelength of approximately 450 nm are typically used. tubitak.gov.tr The separation is commonly achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile, water, and an acidifier like formic or acetic acid. tubitak.gov.tr While highly effective for OTA, the application of HPLC-FLD for the simultaneous quantification of α-OTA can be challenging due to potential differences in fluorescence intensity and chromatographic behavior. However, with careful optimization of chromatographic conditions and detector settings, co-detection is feasible. researchgate.net
A study on the determination of OTA in poultry feed using HPLC-FLD reported good linearity over a concentration range of 1.60 x 10⁻⁸ M to 6.40 x 10⁻⁶ M for OTA, with a limit of detection (LOD) of 7.83 x 10⁻¹⁰ M and a limit of quantification (LOQ) of 2.37 x 10⁻⁹ M. tubitak.gov.tr While this study focused on OTA, similar performance can be expected for α-OTA with appropriate method validation.
Table 1: Performance Characteristics of HPLC-FLD for Ochratoxin Analysis
| Parameter | Value for OTA | Reference |
|---|---|---|
| Linearity Range | 1.60 x 10⁻⁸ M - 6.40 x 10⁻⁶ M | tubitak.gov.tr |
| Limit of Detection (LOD) | 7.83 x 10⁻¹⁰ M | tubitak.gov.tr |
| Limit of Quantification (LOQ) | 2.37 x 10⁻⁹ M | tubitak.gov.tr |
| Recovery | 71.98% - 85.57% | tubitak.gov.tr |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis due to its superior selectivity, sensitivity, and ability to provide structural confirmation. nih.govmdpi.com This technique is particularly well-suited for the simultaneous determination of α-OTA and OTA in complex biological matrices like plasma, urine, and tissues. nih.govresearchgate.net The method involves chromatographic separation followed by mass spectrometric detection, typically using an electrospray ionization (ESI) source in negative ion mode. researchgate.net Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for both α-OTA and OTA are monitored. nih.gov
A validated LC-MS/MS method for the simultaneous determination of OTA and α-OTA in poultry tissues and eggs demonstrated excellent performance. researchgate.net The limits of detection (LODs) were 0.27 µg/kg for OTA and 0.26 µg/kg for α-OTA, with limits of quantification (LOQs) of 1.0 µg/kg and 1.2 µg/kg, respectively. researchgate.net The method showed good linearity and recoveries ranging from 82% to 109% for OTA and 55% to 89% for α-OTA. researchgate.net
Table 2: LC-MS/MS Method Parameters for α-OTA and OTA Quantification
| Parameter | Ochratoxin A (OTA) | This compound (α-OTA) | Reference |
|---|---|---|---|
| LOD | 0.27 µg/kg | 0.26 µg/kg | researchgate.net |
| LOQ | 1.0 µg/kg | 1.2 µg/kg | researchgate.net |
| Recovery | 82% - 109% | 55% - 89% | researchgate.net |
Sample Preparation and Purification Techniques for this compound Analysis
Effective sample preparation is a critical step in the analytical workflow for α-OTA biomonitoring to remove interfering substances and concentrate the analyte.
Immunoaffinity columns (IACs) are widely used for the selective extraction and purification of ochratoxins from complex matrices. nih.govresearchgate.net These columns contain monoclonal or polyclonal antibodies that specifically bind to OTA and, in some cases, its analogues like α-OTA. biocomma.com The sample extract is passed through the column, where the toxins are retained. After a washing step to remove unbound matrix components, the toxins are eluted with a suitable solvent, typically methanol (B129727). lcms.cz IAC clean-up significantly improves the accuracy and sensitivity of subsequent HPLC-FLD or LC-MS/MS analysis. nih.gov A study on the determination of OTA in human urine demonstrated that the use of commercial immunoaffinity columns resulted in average recoveries of 88% to 93% with a detection limit of 0.005 ng/ml. nih.gov
Liquid-liquid extraction (LLE) is a conventional and effective technique for the extraction of α-OTA and OTA from biological fluids. nih.gov The choice of extraction solvent is critical and is often optimized to achieve the highest recovery. Solvents such as ethyl acetate (B1210297) are commonly employed. nih.gov The pH of the sample may also be adjusted to enhance the extraction efficiency. A multi-step LLE process can be utilized, involving extraction into an organic solvent, followed by back-extraction into an aqueous solution, and a final re-extraction into an organic solvent to concentrate the analytes. nih.gov The optimization of LLE parameters, including the type and volume of solvent and the pH of the aqueous phase, is essential for achieving high recovery and minimizing matrix effects. cabidigitallibrary.org For instance, one study found that using a mixture of methanol and water (80:20, v/v) resulted in the highest recovery of OTA from black pepper. cabidigitallibrary.org
Application of this compound as a Biomarker of Ochratoxin A Exposure
The measurement of α-OTA in biological samples, particularly urine, serves as a valuable non-invasive biomarker for assessing recent exposure to OTA. tandfonline.comnih.gov Since OTA is metabolized to α-OTA, the presence of the latter in urine confirms the ingestion and metabolic processing of the parent toxin. nih.gov Biomonitoring studies often measure both OTA and α-OTA to gain a more complete picture of exposure. tandfonline.com The ratio of OTA to α-OTA in urine can provide insights into individual metabolic differences and the time course of exposure. A strong correlation has been demonstrated between OTA concentrations in urine and dietary intake, making it a useful biomarker for exposure assessment in epidemiological studies. mdpi.com
Detection in Human and Animal Biological Fluids (e.g., Plasma, Urine)
The biomonitoring of this compound (ochratoxin α, OTα), the primary detoxification metabolite of Ochratoxin A (OTA), in biological fluids is crucial for assessing exposure to its parent compound. capes.gov.brnih.gov Advanced analytical methodologies, particularly those based on liquid chromatography, have enabled the sensitive and specific detection of OTα in human and animal plasma and urine. researchgate.netnih.gov
High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the quantification of OTα. nih.govnih.govnih.gov These methods offer high sensitivity and selectivity, which are essential for detecting the typically low concentrations of this biomarker in biological matrices. mdpi.comresearchgate.net Sample preparation often involves a liquid-liquid extraction step, and for conjugated forms of OTα, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is incorporated to release the free form for analysis. nih.govresearchgate.net
Studies have successfully detected and quantified OTα in both human and animal samples. For instance, a study involving 13 human volunteers found OTα in all plasma and urine samples, with a limit of quantification of 0.1 ng/mL in plasma and 0.05 ng/mL in urine. nih.govresearchgate.net In another study on dairy cows administered OTA, OTα was detected in urine at concentrations as high as 324.6 ng/mL, while its parent compound, OTA, was found at a much lower maximum concentration of 1.8 ng mL−1. nih.gov This highlights the significance of OTα as a major urinary biomarker of OTA exposure and metabolism in this species. nih.gov
In a biomonitoring study conducted in Bangladesh, the mean urinary levels of OTα were found to be higher in children (0.28 ng/mL) compared to infants (0.05 ng/mL). nih.gov These findings underscore the utility of urinary OTα as a non-invasive biomarker for assessing OTA exposure in vulnerable populations. nih.govmdpi.com The presence of OTα in plasma is also a reliable indicator of exposure, as it has been detected in 100% of plasma samples in some human cohorts. researchgate.netmdpi.com
The following interactive data table summarizes the findings from various studies on the detection of this compound in biological fluids.
Assessment of Detoxification Efficacy Based on this compound Levels
The measurement of this compound levels in biological fluids serves as a direct indicator of the host's capacity to detoxify its precursor, Ochratoxin A. nih.gov The primary metabolic pathway for OTA detoxification in many animal species, including ruminants, and to a significant extent in humans, is the enzymatic hydrolysis of the amide bond, which cleaves OTA into the less toxic OTα and L-β-phenylalanine. nih.govmdpi.com Therefore, higher levels of OTα relative to OTA can signify more efficient detoxification. nih.gov
In ruminants, the microbial population in the rumen is highly effective at this hydrolytic cleavage, which is why these animals are generally more resistant to OTA toxicity. mdpi.com Studies in dairy cows have demonstrated that after oral administration of OTA, OTα is the major metabolite found in urine, indicating substantial detoxification. nih.gov The absence of OTA and OTα in milk and plasma in the same study further supports the efficiency of this detoxification process, preventing systemic circulation of the parent toxin and its metabolite. nih.gov
The ratio of OTα to OTA in urine can be a valuable tool for assessing detoxification efficacy. A higher ratio suggests a greater conversion of the toxic parent compound into its less harmful metabolite. This approach has been used to evaluate the effectiveness of interventions aimed at mitigating OTA toxicity. For example, the introduction of OTA-degrading microorganisms or enzymes into animal feed could be monitored by tracking the subsequent changes in urinary OTα and OTA levels. researchgate.netnovanet.ca
Furthermore, in vitro studies have explored the capacity of various microorganisms to biodegrade OTA into OTα. For instance, Aspergillus oryzae has been shown to degrade up to 94% of OTA into OTα, demonstrating its potential as a detoxifying agent in food and feed. elsevier.es The efficacy of such biological detoxification methods can be quantified by measuring the production of OTα. elsevier.es
The following interactive data table provides an overview of research findings related to the assessment of detoxification efficacy through the measurement of this compound.
Interindividual Variability in this compound Biomarker Levels
Significant interindividual variability in the levels of this compound has been observed in human biomonitoring studies, suggesting differences in the ability to metabolize and detoxify Ochratoxin A. nih.govresearchgate.net This variability can be influenced by a range of factors including genetics, gut microbiome composition, and co-exposures to other substances that may modulate metabolic enzyme activity. researchgate.net
A pilot study analyzing plasma and urine from 13 volunteers noted variations in urinary OTα levels, which the researchers suggested could be attributed to different interindividual capacities for OTA detoxification in humans. nih.govresearchgate.net This implies that some individuals may be more efficient at converting OTA to the less toxic OTα, potentially reducing their susceptibility to the adverse effects of OTA. nih.gov
The role of the gut microbiota in OTA metabolism is a key area of investigation for understanding this variability. While ruminants have a well-developed rumen microflora capable of extensive OTA hydrolysis, the composition and metabolic activity of the human gut microbiome can vary substantially between individuals. nih.govmdpi.com These differences could lead to varying rates of OTα production in the gut.
Furthermore, host factors such as the expression and activity of carboxypeptidases and other hydrolytic enzymes involved in OTA metabolism can also contribute to the observed variability. nih.gov Genetic polymorphisms in these enzymes could potentially lead to differences in detoxification rates.
The following interactive data table summarizes factors contributing to and observations of interindividual variability in this compound levels.
Strategies for Ochratoxin a Mitigation and Detoxification Through Alpha Ochratoxin Formation
Microbial Biodegradation of Ochratoxin A to alpha-Ochratoxin
The biodegradation of Ochratoxin A (OTA) into its less toxic metabolite, this compound (OTα), is a significant area of research for ensuring food and feed safety. frontiersin.orgnih.gov This process relies on the hydrolysis of the amide bond in the OTA molecule, which yields OTα and L-β-phenylalanine. nih.govfrontiersin.org A diverse range of microorganisms, including bacteria, fungi, and yeasts, have been identified for their ability to facilitate this detoxification reaction. frontiersin.org
Several bacterial genera have been shown to effectively degrade OTA by hydrolyzing its amide bond. Strains from Acinetobacter, Alcaligenes, Bacillus, and Brevundimonas are among the most studied for this capability.
Acinetobacter species, in particular, have demonstrated the ability to hydrolyze the amide bond of OTA. conicet.gov.ar For instance, Acinetobacter calcoaceticus was found to remove OTA, with OTα being detected as the degradation product. nih.govmycotoxinsite.com More recently, a novel and promiscuous α/β hydrolase (AtABH) from Acinetobacter tandoii DSM 14970 T was identified, which exhibits amidase activity against OTA, converting it to OTα and L-β-phenylalanine. conicet.gov.arnih.gov
Alcaligenes faecalis strain ANSA176, isolated from donkey intestinal chyme, demonstrated a strong ability to detoxify OTA. researchgate.net This strain was capable of degrading 97.43% of 1 mg/mL OTA into OTα within 12 hours at 37°C. researchgate.net
Various Bacillus species are also effective OTA degraders. Bacillus licheniformis degraded 92.5% of 5 mg/L OTA after 48 hours at 37°C, with OTα identified as a product. nih.gov Similarly, Bacillus subtilis CW14 has been reported to detoxify OTA. researchgate.net
The strain Brevundimonas naejangsanensis ML17 was found to degrade OTA completely into OTα at 37°C within 24 hours. mdpi.com Transcriptomic analysis revealed that the strain is highly tolerant to OTA and efficiently degrades it by converting the amide bond. mdpi.com Lactic acid bacteria such as Pediococcus parvulus have also been shown to eliminate OTA by converting it into OTα, with the process being dependent on inoculum size and temperature. researchgate.net
Table 1: Selected Bacterial Strains with OTA Degradation Capability
| Bacterial Strain | Degradation Efficiency | Conditions | Reference(s) |
| Alcaligenes faecalis ANSA176 | 97.43% of 1 mg/mL OTA | 12 hours, 37°C | researchgate.net |
| Acinetobacter calcoaceticus | 82% | 6 days, 24°C | nih.govmycotoxinsite.com |
| Acinetobacter sp. neg1 | 91% | 6 days, 24°C | mycotoxinsite.com |
| Acinetobacter tandoii DSM 14970 T | Hydrolyzes OTA to OTα | Cell-free protein extract | conicet.gov.arnih.gov |
| Bacillus licheniformis | 92.5% of 5 mg/L OTA | 48 hours, 37°C | nih.gov |
| Brevundimonas naejangsanensis ML17 | 100% of 1 µg/mL OTA | 24 hours, 37°C | mdpi.com |
| Pediococcus parvulus | Up to 100% | 7 days, 30°C | researchgate.net |
Filamentous fungi and various yeast species are also capable of biotransforming OTA into OTα. Species from the genus Aspergillus are particularly well-documented for this ability. Atoxigenic strains of Aspergillus niger have been shown to completely degrade OTA to OTα. frontiersin.org For example, A. niger CBS 120.49 could degrade over 90% of OTA within 6 days in a liquid medium. frontiersin.org Other species like A. japonicus and A. carbonarius converted 89% and 83% of OTA to OTα, respectively, within 5 days. frontiersin.org
More recent studies have focused on Aspergillus tubingensis. Two strains, M036 and M074, isolated from traditional Korean meju, degraded over 95% of OTA within 14 days, with HPLC analysis confirming the production of OTα. mycotoxinsite.comjmb.or.kr The white rot fungus Pleurotus ostreatus has also been shown to degrade 77% of OTA on contaminated barley, with OTα being detected as a product. researchgate.net
Several yeast genera, including Trichosporon, Rhodotorula, and Cryptococcus, are known to split the amide bond of OTA to release OTα. nih.govresearchgate.net The species Trichosporon mycotoxinivorans is particularly effective, capable of degrading 100% of 0.2 mg/L OTA within five hours of incubation at 35°C. nih.gov
Table 2: Selected Fungal and Yeast Species with OTA Bioconversion Capability
| Microbial Species | Degradation Efficiency | Conditions | Reference(s) |
| Aspergillus niger GX312 | 99% | 5 days | frontiersin.org |
| Aspergillus japonicus AX35 | 89% | 5 days | frontiersin.org |
| Aspergillus carbonarius SA332 | 83% | 5 days | frontiersin.org |
| Aspergillus tubingensis M036 & M074 | >95% | 14 days | mycotoxinsite.comjmb.or.kr |
| Pleurotus ostreatus | 77% | Solid-state fermentation | researchgate.net |
| Trichosporon mycotoxinivorans | 100% of 0.2 mg/L OTA | 5 hours, 35°C | nih.gov |
The enzymatic hydrolysis of OTA to OTα is a promising detoxification strategy. The first enzyme reported to perform this cleavage was bovine pancreatic carboxypeptidase A (CPA). nih.govfrontiersin.org Since then, research has focused on identifying and characterizing microbial enzymes with higher efficiency and specificity.
Crude and purified enzymes from various microorganisms have been investigated. A crude enzyme preparation from Aspergillus niger MUM 03.58, called Ancex, degraded 99.8% of OTA after 25 hours at pH 7.5 and 37°C. frontiersin.org A purified metalloenzyme from A. niger showed a specific activity of 36 U/mg and was about 12.8 times more active than CPA under similar conditions. frontiersin.orgnih.govresearchgate.net This enzyme exhibited a Vmax of 0.44 µM/min and a Km of 0.5 mM. nih.govresearchgate.net
Crude enzyme extracts from Aspergillus tubingensis strains M036 and M074 removed 97.5% and 91.3% of OTA, respectively, within 24 hours at pH 5 and 25°C. frontiersin.orgjmb.or.krresearchgate.net A novel OTA hydrolyzing enzyme, termed OTA amidohydrolase (OAH), has been tested in vivo as a feed additive for piglets, where it significantly reduced the systemic absorption of OTA by hydrolyzing it in the gastrointestinal tract. nih.gov
Research into novel enzymes continues, with the identification of a promiscuous α/β hydrolase (AtABH) from Acinetobacter tandoii that can hydrolyze the amide bond of OTA. conicet.gov.arnih.gov This discovery suggests that promiscuous hydrolases could be a valuable source for developing new and efficient OTA-degrading enzymes. conicet.gov.arnih.gov
Table 3: Characterization of Enzymes for OTA Hydrolysis
| Enzyme Source | Type | Optimal pH | Optimal Temperature | Key Findings | Reference(s) |
| Bovine Pancreas | Carboxypeptidase A (CPA) | 7.5 | 37°C | First enzyme shown to hydrolyze OTA to OTα. | nih.govfrontiersin.org |
| Aspergillus niger MUM 03.58 | Crude Enzyme (Ancex) | 7.5 | 37°C | Degraded 99.8% of OTA in 25 hours. | frontiersin.org |
| Aspergillus niger | Purified Metalloenzyme | 7.5 | 37°C | Specific activity of 36 U/mg; Vmax 0.44 µM/min, Km 0.5 mM. | nih.govresearchgate.net |
| Aspergillus tubingensis M036/M074 | Crude Enzymes | 5.0 | 25°C | Degraded >91% of OTA in 24 hours. | frontiersin.orgjmb.or.krresearchgate.net |
| Acinetobacter tandoii | α/β hydrolase (AtABH) | Not specified | Not specified | Promiscuous enzyme with amidase activity against OTA. | conicet.gov.arnih.gov |
Chemical Approaches Promoting Ochratoxin A Conversion to this compound
Beyond biological methods, chemical treatments can also be employed to detoxify Ochratoxin A (OTA) by converting it into this compound (OTα). These methods primarily involve the hydrolysis of the lactone ring or the amide bond of the OTA molecule. nih.gov
Under strongly alkaline conditions, the amide bond of OTA can be hydrolyzed to form the non-toxic OTα and phenylalanine. nih.gov This method has been explored using various alkaline compounds.
Ammoniation was an early method used for detoxifying OTA-contaminated crops like corn and wheat. nih.gov Treatment with potassium carbonate has also been shown to be effective. For example, washing naturally contaminated cocoa shells with a 2% potassium carbonate solution at 90°C for 10 minutes resulted in a 95% reduction in OTA. oup.com In another study, washing cocoa shells with a 2% potassium carbonate solution achieved an 83% reduction in OTA, which was significantly more effective than a 2% sodium bicarbonate solution that resulted in only a 27% reduction. oup.com
Alkaline hydrolysis using agents like sodium hydroxide (B78521) has also demonstrated potential for OTA degradation. mdpi.com However, a major limitation of these chemical treatments is their potential to negatively affect the sensory and nutritional qualities of the treated food or feed products. mdpi.com Furthermore, opening the lactone ring of OTA can occur under alkaline conditions, which may lead to the formation of a toxic compound known as lactone-opened OTA (OP-OA). mdpi.comresearchgate.net
Epidemiological and Public Health Implications of Alpha Ochratoxin Research
Role of alpha-Ochratoxin Biomonitoring in Exposure Assessment Studies
Biomonitoring of mycotoxins in human biological fluids is a valuable tool for assessing internal exposure from various sources. mdpi.comtandfonline.com In the context of ochratoxin A, exposure assessment has traditionally focused on measuring the parent compound, OTA, in blood serum or plasma and urine. tandfonline.comnih.gov However, the simultaneous analysis of its metabolite, ochratoxin alpha (OTα), is gaining prominence for providing a more comprehensive picture of exposure. mdpi.com
The detection of OTα alongside OTA in biological samples confirms the metabolic processing of the parent mycotoxin in the body. Several studies have successfully quantified both OTA and OTα in human plasma and urine, demonstrating the feasibility and utility of this approach. For instance, a biomonitoring study conducted in Bangladesh on healthy university students detected OTA in 100% of plasma samples and OTα in 95% of the samples. researchgate.netnih.gov This high detection rate of OTα underscores its significance as a biomarker of OTA exposure.
The rationale for including OTα in biomonitoring is that it represents a significant detoxification pathway for OTA. mdpi.cominnovamol.com By measuring both compounds, researchers can gain insights into the extent of OTA metabolism within an individual or a population. This combined analysis offers a more advanced and accurate assessment of the total internal exposure to the parent toxin.
Below is a data table summarizing findings from a biomonitoring study that measured both Ochratoxin A and this compound in human plasma.
| Study Population | Matrix | Analyte | Detection Rate (%) | Concentration Range (ng/mL) | Mean Concentration (ng/mL) |
| Healthy University Students in Bangladesh (n=64) | Plasma | Ochratoxin A | 100 | 0.20 – 6.63 | 0.92 (males), 0.78 (females) |
| Healthy University Students in Bangladesh (n=64) | Plasma | This compound | 95 | 0.10 – 0.79 | Not specified |
Data sourced from a study on adult students in Bangladesh. researchgate.netnih.gov
Integration of this compound Data into Ochratoxin A Risk Assessment Models
The conversion of OTA to OTα is a detoxification process, primarily carried out by microbial and enzymatic hydrolysis in the gastrointestinal tract. mdpi.com Ruminant animals, for example, are less susceptible to OTA toxicity due to the efficient breakdown of OTA into OTα by their ruminal microbiota. innovamol.comeuropa.eu In monogastric species, including humans, this conversion also occurs, albeit to varying extents. europa.eu
By quantifying the levels of both OTA and OTα in biological samples, risk assessors can better estimate the bioavailable fraction of the toxic parent compound. A higher ratio of OTα to OTA could suggest a more efficient detoxification capacity in an individual or population, potentially lowering the health risk associated with a given level of OTA exposure. This information is vital for establishing safe intake levels and regulatory limits for OTA in foodstuffs. preprints.org
The following table presents data from a study that highlights the presence of both ochratoxin A and its metabolite in human plasma, providing a basis for integrated risk assessment.
| Subject Group | Matrix | Ochratoxin A (ng/mL) | This compound (ng/mL) |
| German Volunteers (n=13) | Plasma | Mean: Not specified, Median: Not specified | Mean: 0.95, Median: 1.14 |
This table is based on the first study reporting the presence of this compound in human plasma. researchgate.net
Future Research Directions in Understanding this compound's Contribution to Mycotoxin Public Health Strategies
While the importance of this compound in the context of ochratoxin A exposure is increasingly acknowledged, several areas require further investigation to enhance public health strategies.
Future research should focus on:
Validation of Biomarkers: There is a need for more extensive duplicate-diet studies to validate both urinary and serum OTA and OTα as reliable biomarkers of dietary exposure. researchgate.netnih.gov This will strengthen the confidence in using these biomarkers in large-scale epidemiological studies.
Toxicokinetics of OTα: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of OTα in humans is necessary. While it is considered less toxic, its own toxicokinetic profile is not fully characterized.
Factors Influencing OTA Metabolism: Research is needed to identify the factors that influence the rate and extent of OTA conversion to OTα in humans. These could include genetic predispositions, gut microbiome composition, and dietary factors.
Development of Advanced Analytical Methods: Continued development of sensitive and robust analytical methods for the simultaneous detection of OTA and OTα in various biological matrices is crucial for facilitating large-scale biomonitoring studies. mdpi.com
Longitudinal Studies: Larger cohort or case-control studies are required to establish clearer links between OTA exposure, the levels of its metabolites like OTα, and the incidence of human diseases such as nephropathies. nih.govtandfonline.com
By addressing these research gaps, the scientific community can better integrate OTα data into a comprehensive risk assessment framework for OTA, leading to more effective public health interventions and food safety regulations.
Q & A
Q. What strategies enhance the sensitivity of this compound detection in low-concentration samples?
- Methodological Answer : Implement solid-phase extraction (SPE) with molecularly imprinted polymers (MIPs) for selective pre-concentration. Use nano-LC-MS/MS for enhanced sensitivity. For immunochemical methods, employ signal amplification techniques (e.g., gold nanoparticle labels). Report limits of quantification (LOQ) validated via spiked recovery experiments .
Tables for Key Methodological Comparisons
| Analytical Technique | LOD (µg/kg) | Throughput | Best Use Case |
|---|---|---|---|
| HPLC-FLD | 0.5 | Low | Regulatory compliance |
| LC-MS/MS | 0.1 | Medium | Multi-mycotoxin analysis |
| ELISA | 1.0 | High | Screening in food matrices |
| Animal Model | Key Advantage | Limitation |
|---|---|---|
| Rat (Sprague-Dawley) | Well-characterized nephrotoxicity | High inter-individual variability |
| Zebrafish embryo | High-throughput screening | Limited metabolic capacity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
